molecular formula C15H26BNO4 B042367 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 212127-83-8

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B042367
M. Wt: 295.18 g/mol
InChI Key: OIZXJJIHVIYNKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate and its derivatives typically involves multi-step chemical reactions starting from basic organic substrates. For instance, one derivative was synthesized from 5-bromoindole, employing techniques such as NMR, MS, and FT-IR for structure confirmation, and X-ray diffraction for crystallographic analysis. The synthesis process emphasizes the complexity and the precise conditions required for obtaining the target compound with high purity and yield (Li-xue Ma et al., 2023).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been extensively studied using techniques like Density Functional Theory (DFT) and X-ray diffraction, revealing detailed insights into their geometrical configurations, electrostatic potentials, and molecular orbitals. These studies not only confirm the synthesized structure against theoretical models but also highlight the physicochemical properties critical to its reactivity and potential applications (Li-xue Ma et al., 2023).

Chemical Reactions and Properties

The compound is a versatile intermediate in synthesizing various biologically active compounds, including pharmaceuticals. Its boronate ester group facilitates cross-coupling reactions, which are pivotal in constructing complex organic molecules. The compound's reactivity is further illustrated by its role in forming boric acid ester intermediates with benzene rings through substitution reactions, showcasing its utility in organic synthesis (Dejia Kong et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. X-ray crystallography provides detailed information about the crystal structure, which aids in understanding the molecular packing and interactions within the solid state. These properties significantly affect the compound's handling, storage, and application in various chemical reactions (Li-xue Ma et al., 2023).

properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8H,9-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXJJIHVIYNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578748
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate

CAS RN

212127-83-8
Record name tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-2,5-DIHYDRO-1H-PYRROLE-3-BORONIC
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 5
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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole-1-carboxylate

Citations

For This Compound
7
Citations
Z Pi, JA Johnson, W Meng, M Phillips… - ACS Medicinal …, 2021 - ACS Publications
The apelin receptor (APJ) is a significant regulator of cardiovascular function and is involved in heart failure and other cardiovascular diseases. (Pyr 1 )apelin-13 is one of the …
Number of citations: 8 pubs.acs.org
W Meng, Z Pi, R Brigance, KA Rossi… - Journal of Medicinal …, 2021 - ACS Publications
This paper describes our continued efforts in the area of small-molecule apelin receptor agonists. Recently disclosed compound 2 showed an acceptable metabolic stability but …
Number of citations: 7 pubs.acs.org
I Kleban, Y Krokhmaliuk, S Reut… - European Journal of …, 2021 - Wiley Online Library
An approach to the synthesis of oxa‐ and azabicyclo[n.1.0]alkan‐1‐yl trifluoroborates on a multigram scale was developed. Two synthetic strategies were evaluated: the first based on …
Q Zhang, B Chang, Q Feng, L Li - European Journal of Medicinal Chemistry, 2023 - Elsevier
Triple-negative breast cancer (TNBC) has become a serious threat to women's health. Research on epigenetic drugs is gradually deepening and is expected to provide new options for …
Number of citations: 3 www.sciencedirect.com
L Chen, Y Yun, S Guo, X Wang, M Xiong… - Journal of Medicinal …, 2023 - ACS Publications
Danuglipron is the most representative small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) and has received considerable attention due to positive results in the …
Number of citations: 2 pubs.acs.org
DM Klug, EM Mavrogiannaki, KC Forbes… - Journal of medicinal …, 2021 - ACS Publications
Neglected tropical diseases such as human African trypanosomiasis (HAT) are prevalent primarily in tropical climates and among populations living in poverty. Historically, the lack of …
Number of citations: 4 pubs.acs.org
W Rewcastle, BC Baguley, JU Flanagan, WA Denny… - researchgate.net
S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. Page 1 S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase …
Number of citations: 2 www.researchgate.net

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